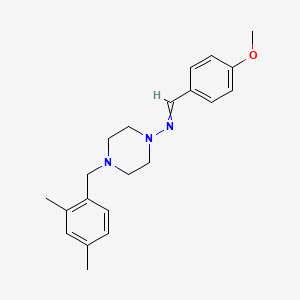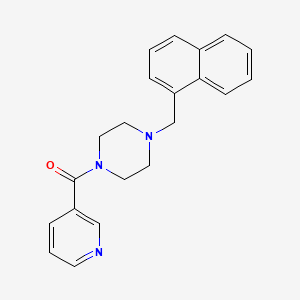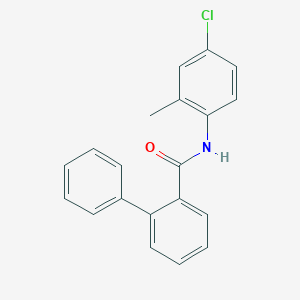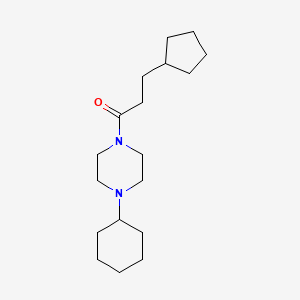
4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine, also known as DMXB-A, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXB-A is a selective agonist of alpha7 nicotinic acetylcholine receptors (α7nAChRs), which are found in the central nervous system.
作用機序
4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine selectively activates α7nAChRs, which are involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of α7nAChRs by 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine leads to the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects:
4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of inflammation, and the improvement of synaptic plasticity. 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine in lab experiments is its selectivity for α7nAChRs, which allows for the specific modulation of this receptor subtype. However, 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine has a relatively short half-life and is rapidly metabolized in vivo, which may limit its therapeutic potential. In addition, the use of 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine in animal models may not fully reflect its effects in humans, and further studies are needed to validate its therapeutic potential.
将来の方向性
Future research on 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine could focus on its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. In addition, the development of more stable and potent analogs of 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine could improve its therapeutic potential. Further studies are also needed to elucidate the long-term effects of 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine on cognitive function and mood regulation. Finally, the use of 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine in combination with other drugs could enhance its therapeutic effects and reduce its potential side effects.
合成法
The synthesis of 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine involves the condensation of 4-methoxybenzaldehyde with 4-(2,4-dimethylbenzyl)piperazine in the presence of acetic acid. The resulting Schiff base is then reduced using sodium borohydride to yield 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine. The yield of 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine has been found to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively.
特性
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(4-methoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17-4-7-20(18(2)14-17)16-23-10-12-24(13-11-23)22-15-19-5-8-21(25-3)9-6-19/h4-9,14-15H,10-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGGWZWSKYDPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)piperazin-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)


![1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)
![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5877197.png)


![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)

![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)

![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)